

Woodtide Peptide Substrate Specificity: A Technical Guide

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Compound of Interest

Compound Name: Woodtide
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Introduction to Woodtide

Woodtide is a synthetic peptide commonly utilized as a substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases.[1] Its sequence is derived from the phosphorylation site of the Forkhead in rhabdomyosarcoma (FKHR) transcription factor, a known in vivo substrate of DYRK1A. The peptide sequence of **Woodtide** is typically KKISGRLSPIMTEQ-NH₂. [2] The two lysine residues (KK) at the N-terminus are often added to facilitate the binding of the peptide to phosphocellulose paper, a common method for separating the phosphorylated peptide from radioactive ATP in kinase assays.

Woodtide as a Substrate for the DYRK Kinase Family

Woodtide is a well-established and efficiently phosphorylated substrate for members of the DYRK family, including DYRK1A, DYRK1B, and DYRK2. [2][3] The DYRK family of kinases are proline-directed serine/threonine kinases. [4] They play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, and survival.

While **Woodtide** is widely used in assays to measure DYRK activity, specific kinetic constants such as K_m , V_{max} , and k_{cat} are not readily available in the published literature. However, its consistent use at a concentration of 50 μ M in various studies suggests that this

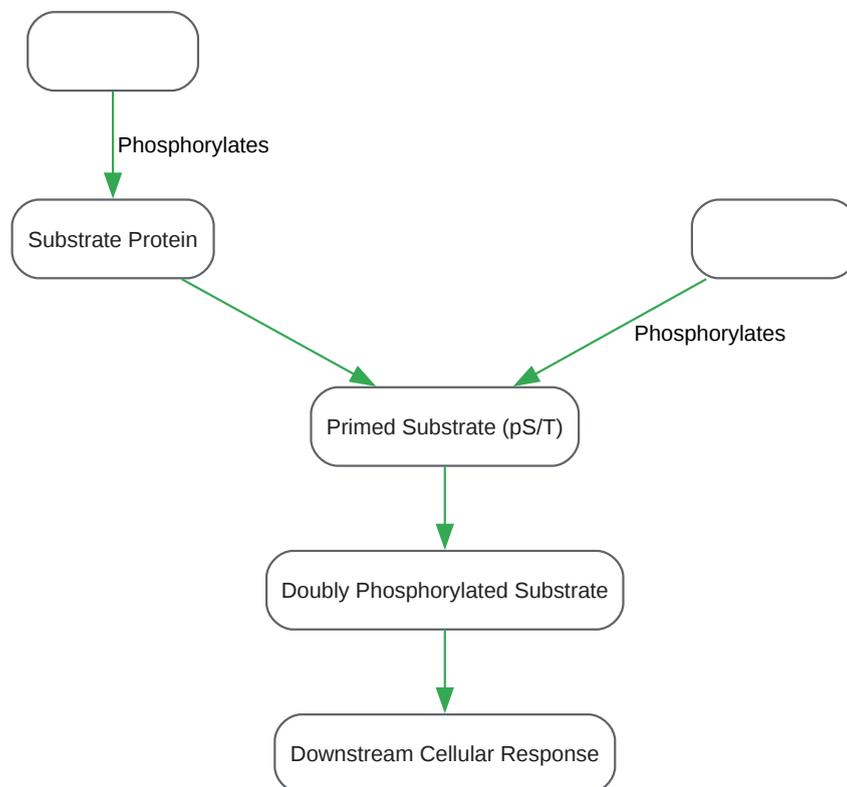
concentration is appropriate for achieving significant phosphorylation and reliable assay results.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: **Woodtide** Substrate Profile

Kinase Family	Specific Kinases	Woodtide Sequence	Phosphorylation Site	Kinetic Parameters (K _m , V _{max} , k _{cat})	Typical Assay Concentration
DYRK	DYRK1A, DYRK1B, DYRK2	KKISGRLSPI MTEQ-NH2	Serine/Threonine	Not reported in the literature	50 μM [1] [2] [3]

Signaling Pathways Involving DYRK Kinases

DYRK kinases are integral components of several signaling pathways. One of their key functions is to act as "priming" kinases. In this role, a DYRK kinase phosphorylates a substrate at one site, which then allows for a subsequent phosphorylation event at an adjacent site by another kinase, often Glycogen Synthase Kinase 3 (GSK3). This priming mechanism is crucial for the regulation of various downstream cellular processes.



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Caption: DYRK kinase priming of a substrate for subsequent phosphorylation by GSK3.

Experimental Protocols for Kinase Assays using Woodtide

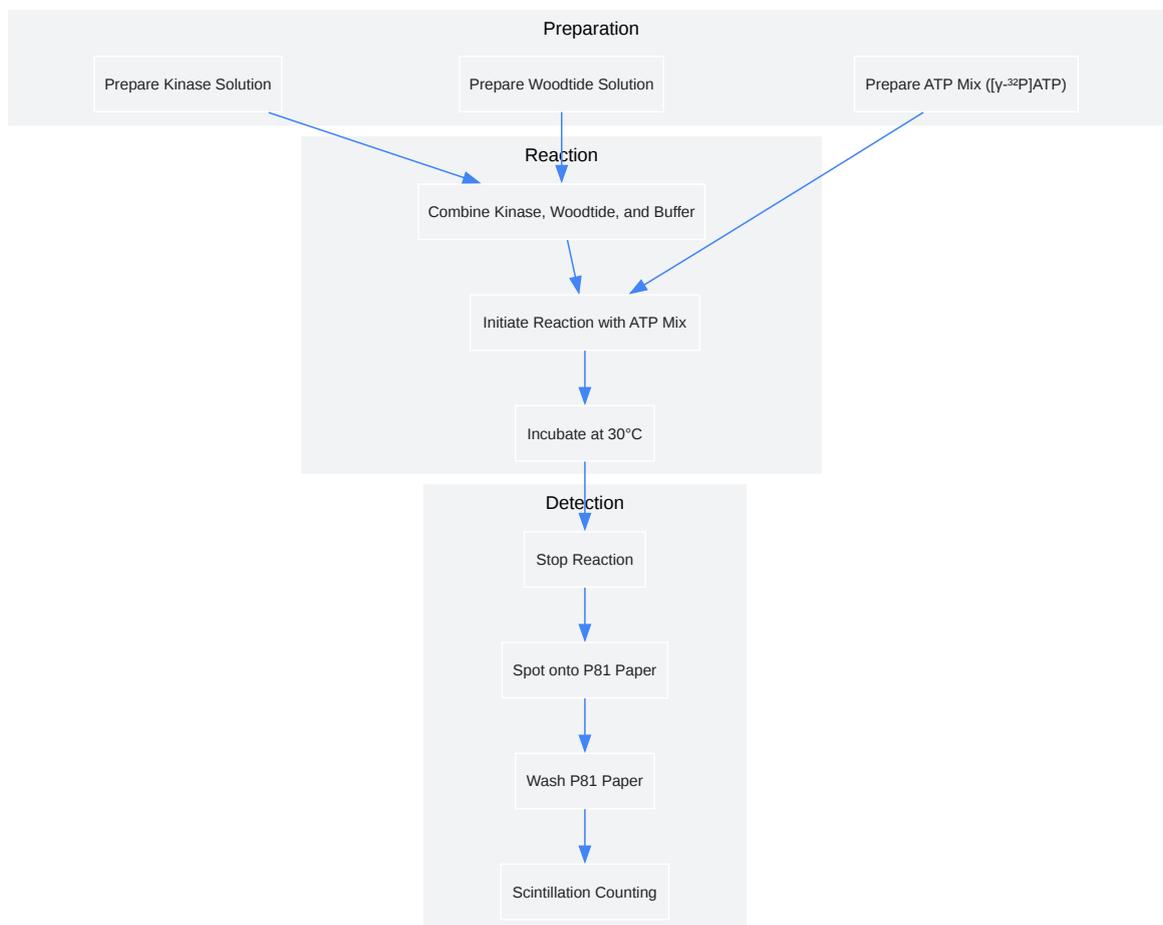
The following provides a detailed methodology for a standard in vitro kinase assay using **Woodtide** as a substrate, based on commonly cited protocols. This assay is designed to measure the activity of a specific DYRK kinase.

Materials and Reagents

- Purified active DYRK kinase (e.g., DYRK1A, DYRK1B, or DYRK2)
- **Woodtide** peptide (KKISGRLSPIMTEQ-NH₂)

- Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)[3]
- [γ -³²P]ATP or [γ -³³P]ATP
- P81 phosphocellulose paper
- Phosphoric acid (0.75%)
- Scintillation counter and scintillation fluid
- Standard laboratory equipment (pipettes, microcentrifuge tubes, water bath, etc.)

Experimental Workflow



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Caption: General workflow for an in vitro radiometric kinase assay.

Detailed Methodology

- Prepare the Kinase Reaction Master Mix:
 - For each reaction, prepare a master mix containing the kinase assay buffer, the desired concentration of purified DYRK kinase, and 50 μ M **Woodtide** peptide.[1][2][3]
 - Keep the master mix on ice.

- Initiate the Kinase Reaction:
 - Prepare the ATP solution by diluting [γ - ^{32}P]ATP or [γ - ^{33}P]ATP in the kinase assay buffer to the desired final concentration (e.g., 100 μM).
 - To start the reaction, add the ATP solution to the master mix. The final reaction volume is typically 25-50 μL .
 - Mix gently by pipetting.
- Incubation:
 - Incubate the reaction tubes in a water bath at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the kinase activity.
- Stop the Reaction and Spotting:
 - Terminate the reaction by adding a small volume of 0.75% phosphoric acid.
 - Spot an aliquot (e.g., 20 μL) of each reaction mixture onto a labeled P81 phosphocellulose paper square.
- Washing:
 - Wash the P81 papers three to four times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated radioactive ATP.
 - Perform a final wash with acetone to air dry the papers.
- Detection and Quantification:
 - Place each dried P81 paper square into a scintillation vial.
 - Add an appropriate volume of scintillation fluid.
 - Quantify the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

- Data Analysis:
 - Subtract the background CPM (from a no-enzyme control) from the sample CPM to determine the net kinase activity.
 - If determining kinetic parameters, perform the assay with varying concentrations of **Woodtide** and/or ATP and analyze the data using Michaelis-Menten kinetics.

Note: For non-radioactive assays, alternative detection methods such as fluorescence-based assays or antibody-based detection of phosphorylated **Woodtide** can be employed. These methods may require modifications to the protocol, such as the use of fluorescently labeled ATP analogs or specific phospho-**Woodtide** antibodies.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
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